molecular formula C11H15NO B12515674 Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) CAS No. 777040-68-3

Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI)

Cat. No.: B12515674
CAS No.: 777040-68-3
M. Wt: 177.24 g/mol
InChI Key: PWZQZJTVISDNTA-WDEREUQCSA-N
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Description

Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) is a chemical compound with a unique structure that includes a cyclobutane ring and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) typically involves the reaction of cyclobutanone with phenylmethanol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired stereochemistry is achieved. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the phenylmethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines; often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Compounds with different functional groups replacing the phenylmethoxy group.

Scientific Research Applications

Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanamine, 2-methoxy-, (1S,2R)-: Similar structure but with a methoxy group instead of a phenylmethoxy group.

    Cyclobutanamine, 2-ethoxy-, (1S,2R)-: Similar structure but with an ethoxy group instead of a phenylmethoxy group.

Uniqueness

Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) is unique due to the presence of the phenylmethoxy group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

777040-68-3

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1S,2R)-2-phenylmethoxycyclobutan-1-amine

InChI

InChI=1S/C11H15NO/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m0/s1

InChI Key

PWZQZJTVISDNTA-WDEREUQCSA-N

Isomeric SMILES

C1C[C@H]([C@H]1N)OCC2=CC=CC=C2

Canonical SMILES

C1CC(C1N)OCC2=CC=CC=C2

Origin of Product

United States

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